molecular formula C15H15NO B1362422 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol CAS No. 33821-28-2

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

Cat. No.: B1362422
CAS No.: 33821-28-2
M. Wt: 225.28 g/mol
InChI Key: UMZBCFICQFILIB-UHFFFAOYSA-N
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Description

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 3,4-dimethylaniline and salicylaldehyde in a suitable solvent such as methanol. The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate, which is then filtered and washed with methanol to yield the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol involves its interaction with molecular targets through the imine group. This interaction can lead to the formation of metal complexes, which can exhibit various catalytic and biological activities. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substituents on the phenyl ring can affect the compound’s ability to form metal complexes and its overall stability .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBCFICQFILIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-28-2
Record name NSC132531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol and its halogenated derivatives?

A1: Both this compound and its halogenated derivatives (chloro and bromo) exhibit a nearly planar molecular structure. This planarity arises from the small dihedral angle between the two aromatic rings within the molecule. For instance, the dihedral angle is 4.10° in the bromo derivative [] and 2.71° in the chloro derivative []. This near planarity is further stabilized by an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif.

Q2: How do intermolecular interactions influence the crystal packing of these compounds?

A2: While the molecules themselves are relatively planar, their crystal packing is influenced by weak intermolecular interactions. Specifically, C—H⋯π interactions are observed in the crystal structures of both the bromo [] and chloro [] derivatives. These weak interactions contribute to the three-dimensional network structure observed in the solid state.

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